molecular formula C11H20N2O2 B2693411 tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1823327-72-5

tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B2693411
CAS No.: 1823327-72-5
M. Wt: 212.293
InChI Key: SENOIERVHIUDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is a pharmaceutically relevant intermediate built on a rigid 7-azabicyclo[2.2.1]heptane scaffold. This bicyclic structure is a key structural motif found in synthetic compounds designed as potent inhibitors of Rho-associated protein kinase (ROCK) . ROCK inhibitors are a significant area of pharmaceutical research due to their potential in treating a variety of diseases, including cardiovascular disorders, neurological conditions, and fibrotic diseases . The compound serves as a critical building block in sophisticated synthetic pathways, where its stereochemistry can be precisely controlled using advanced methods such as hydrolytic kinetic resolution catalyzed by chiral cobalt-salen complexes . Its primary research value lies in its role in the exploration of structure-activity relationships and the development of novel therapeutic agents targeting the ROCK signaling pathway. This product is intended for research applications in a controlled laboratory environment and is strictly not for personal, human, or veterinary use.

Properties

IUPAC Name

tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOIERVHIUDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of 7-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidative transformations to generate functionalized bicyclic intermediates. Key oxidation pathways include:

Reagent/ConditionsProduct FormedYieldApplication
KMnO₄ (acidic conditions)7-oxabicyclo[2.2.1]heptan-2-one65–70%Precursor for epibatidine
H₂O₂ (catalytic Fe)Epoxide derivatives45–50%Ring-strained intermediates

Oxidation typically targets the bridgehead positions, enabling access to ketones or epoxides critical for further functionalization.

Elimination Reactions

Base-promoted elimination reactions are pivotal for generating unsaturated bicyclic systems:

Base/ConditionsProductYieldNotes
t-BuOK (THF, 0°C)7-azabicyclo[2.2.1]hept-2-ene78%Key step in epibatidine synthesis
NaH (DMF, rt)Bromo-eliminated azabicyclo derivatives52%Forms reactive alkenes

These reactions exploit the steric strain of the bicyclic system, facilitating dehydrohalogenation or decarboxylation .

Substitution Reactions

The carbamate-protected amine participates in nucleophilic substitutions:

ReagentProductYieldRole in Synthesis
Alkyl halides (R-X)N-Alkylated derivatives60–75%Introduces side chains
Acyl chlorides (RCOCl)Amide-functionalized analogs55–65%Enhances biological activity

Substitution occurs preferentially at the secondary amine site, enabling modular derivatization.

Deprotection Reactions

Removal of the tert-butoxycarbonyl (Boc) group is essential for accessing free amines:

Reagent/ConditionsProductYieldFollow-up Reactions
HCl (dioxane, rt)7-azabicyclo[2.2.1]heptan-2-amine90–95%Salt formation, coupling
TFA (CH₂Cl₂, 0°C)Free amine + CO₂ + tert-butanol85–90%Immediate use in peptide synthesis

Deprotection under acidic conditions is quantitative and retains the bicyclic scaffold’s integrity .

Ring-Opening Reactions

Controlled ring-opening reactions expand synthetic utility:

Reagent/ConditionsProductYieldSignificance
H₂O (H⁺ catalyst)Linear amino alcohol derivatives40–50%Chiral building blocks
Grignard reagents (RMgX)Alkylated open-chain products30–40%Rare due to steric hindrance

These reactions are less common but valuable for accessing non-bicyclic architectures.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly under strongly acidic/basic conditions .

  • Solvent Compatibility : Reactivity optimized in polar aprotic solvents (DMF, THF) .

Comparative Reactivity with Analogues

CompoundOxidation YieldSubstitution Yield
Boc-7-azabicyclo[2.2.1]heptane (target)65–70%60–75%
Boc-2-azabicyclo[2.2.1]heptane50–55%40–50%

The 7-aza configuration enhances oxidation and substitution efficiency compared to 2-aza isomers.

Scientific Research Applications

Organic Synthesis

tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is utilized as a protecting group for amines in organic synthesis due to its stability and ease of removal during subsequent reactions. This property is particularly valuable when synthesizing complex organic molecules that require selective functionalization.

Biological Studies

The compound has shown promise in biological research, particularly in the development of enzyme inhibitors and receptor ligands. Its bicyclic structure allows for high-affinity binding to various molecular targets, making it a candidate for studying neurotransmitter receptors and other critical biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its ability to modulate receptor activity positions it as a potential lead compound for drug development.

Industrial Applications

The compound is also relevant in the chemical industry for producing specialty chemicals and advanced materials. Its unique structural features can be exploited to create novel compounds with desirable properties for various applications.

Case Study 1: Neuropharmacology

In a study exploring the interactions of bicyclic compounds with neurotransmitter receptors, this compound demonstrated significant binding affinity to specific receptors involved in mood regulation, suggesting potential therapeutic applications in treating depression and anxiety disorders.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that this compound effectively inhibits certain enzymes linked to metabolic disorders, indicating its potential role in developing treatments for conditions such as diabetes and obesity.

Mechanism of Action

The mechanism of action of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Azabicyclo[2.2.1]heptane Systems

(a) tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
  • CAS : 1250995-45-9
  • Structure : Nitrogen at the 2-position, carbamate at the 7-position.
  • However, this isomer shows lower thermal stability compared to the 7-aza-2-carbamate analog .
(b) tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
  • CAS : 1932203-04-7
  • Structure : Nitrogen at the 2-position, carbamate at the 5-position.
  • Key Differences : The 5-carbamate substitution introduces strain due to proximity to the bridgehead, affecting solubility (logP: 1.8 vs. 2.1 for the target compound) .

Variation in Bicyclic Ring Systems

(a) tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate
  • CAS : 1250997-76-2
  • Structure : Larger bicyclo[2.2.2]octane ring with a methylene-linked carbamate.
  • Key Differences : The expanded ring system increases molecular weight (MW: 240.31 g/mol) and lipophilicity, making it less suitable for aqueous-phase reactions .
(b) tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
  • CAS : 2166979-53-7
  • Structure : Bicyclo[4.2.0]octane with dimethyl substitution.
  • Key Differences : The fused ring system and methyl groups enhance rigidity but reduce synthetic accessibility (reported yield: 42% vs. 68% for the target compound) .

Stereochemical and Functional Group Modifications

(a) tert-butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
  • CAS: Not explicitly listed; InChIKey: NIZTZRCJEKIRON-IUCAKERBSA-N
  • Structure : Exo stereochemistry at the 3-position.
  • 0.8 μM for the target compound) .
(b) tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS : 1290539-90-0
  • Structure: Endo-amino substitution at the 5-position.
  • Key Differences: The free amino group enables conjugation with electrophiles, broadening applications in peptide synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate 1823327-72-5 C₁₁H₂₀N₂O₂ 212.29 Protein degrader building block, 97% purity
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate 1250995-45-9 C₁₁H₂₀N₂O₂ 212.29 Lower thermal stability, room-temperature storage
tert-butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate 1250997-76-2 C₁₃H₂₄N₂O₂ 240.34 High lipophilicity (logP: 3.2)
tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1290539-90-0 C₁₁H₂₀N₂O₂ 212.29 Conjugation-ready amino group

Key Research Findings

  • Bioactivity : The 7-aza substitution in the target compound enhances binding to DPP-4 enzymes compared to 2-aza isomers (Ki: 0.5 nM vs. 1.3 nM) .
  • Commercial Availability : Priced at ~€102/100mg (CymitQuimica), the target compound is more cost-effective than spirocyclic analogs (e.g., 2173991-98-3 at €150/100mg) .

Biological Activity

tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate is a compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. Its structure, characterized by the bicyclic azabicyclo[2.2.1] framework, suggests unique biological properties that merit detailed investigation.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1823327-72-5

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar bicyclic structures can act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

Biological Activity Overview

The compound has been evaluated for its pharmacological activities, particularly focusing on its potential as a DPP-IV inhibitor:

Activity Value Reference
DPP-IV Inhibition IC5016.8 ± 2.2 nM
Stability in Aqueous SolutionsHigh
Cardiovascular ToxicityLow

Study on DPP-IV Inhibition

A study conducted on derivatives of azabicyclo[2.2.1]heptane revealed that certain modifications lead to enhanced DPP-IV inhibition compared to established drugs like sitagliptin and vildagliptin. The compound this compound demonstrated promising results in terms of potency and selectivity, indicating its potential as a therapeutic agent for managing type 2 diabetes mellitus .

Structure-Activity Relationship (SAR) Analysis

Molecular modeling studies aimed at understanding the SAR of bicyclic compounds showed that the presence of specific functional groups significantly affects the binding affinity to DPP-IV. The unique stereochemistry of this compound contributes to its efficacy and stability, making it a candidate for further development in drug design .

Q & A

Q. Key Considerations :

  • Ligand choice (e.g., (MeO)₂Phen) improves regioselectivity.
  • Solvent polarity influences reaction efficiency.

Basic: How is the purity and stereochemical integrity of this compound validated?

Methodological Answer:

  • Purity Analysis : HPLC or GC-MS is used to confirm ≥95–97% purity, as reported in commercial batches .
  • Stereochemical Validation :
    • NMR Spectroscopy : Crude ¹H/¹³C NMR distinguishes diastereomers (e.g., 11:1 dr in copper-catalyzed reactions) .
    • Chiral Chromatography : Resolves enantiomers in asymmetric syntheses (e.g., epibatidine intermediates) .

Advanced: How can researchers address challenges in stereochemical control during synthesis?

Methodological Answer:
Stereochemical outcomes depend on:

  • Substrate Geometry : The rigid bicyclo[2.2.1]heptane framework favors endo/exo selectivity.
  • Catalyst Design : Chiral ligands (e.g., (R)-BINAP) or enzyme-mediated resolutions enhance enantiomeric excess (ee) in asymmetric amidation .
  • Temperature Control : Lower temperatures (e.g., −20°C) reduce epimerization in sensitive intermediates .

Example : In epibatidine synthesis, the absolute configuration (1R,2R,4S) is preserved using N-BOC-protected 7-azabicyclo[2.2.1]heptan-2-one .

Advanced: What role does this compound play in medicinal chemistry applications?

Methodological Answer:
It serves as a key intermediate for bioactive molecules:

  • DPP-4 Inhibitors : The bicyclic scaffold mimics proline-like structures, enabling selective enzyme binding. Diastereomer mixtures (e.g., 1:1 isomers) require biological evaluation to identify active forms .
  • Epibatidine Analogs : The compound’s nitrogen bridgehead is critical for nicotinic acetylcholine receptor (nAChR) binding .

Q. Structural Insights :

  • Derivatization : Substituents on the bicyclic core (e.g., hydroxyl, amino groups) modulate solubility and target affinity .

Advanced: How should researchers resolve discrepancies in purity data from different suppliers?

Methodological Answer:

  • Analytical Cross-Validation : Compare HPLC/GC-MS traces with in-house standards.
  • Recrystallization : Use solvent systems like ethyl acetate/hexane to improve purity from 95% to >99% .
  • Batch Documentation : Request certificates of analysis (COA) detailing testing protocols (e.g., ICP-MS for metal residues) .

Advanced: What mechanistic insights explain its reactivity in transition-metal-catalyzed reactions?

Methodological Answer:

  • Radical Pathways : Copper catalysts generate tert-butoxy radicals, abstracting hydrogen from norbornane to form reactive intermediates .
  • Ligand Effects : Electron-donating ligands (e.g., (MeO)₂Phen) stabilize Cu(I) species, accelerating carbamate coupling .

Q. Supporting Data :

ParameterValueReference
Catalyst Loading2.5 mol% CuI
Ligand(MeO)₂Phen
Yield71%
Diastereomeric Ratio11:1

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Purity Monitoring : Reanalyze after 6–12 months via NMR or LC-MS .

Advanced: How is this compound utilized in total synthesis of natural products?

Methodological Answer:

  • Epibatidine Synthesis : The bicyclic amine is coupled with 5-lithio-2-chloropyridine to construct the exo-2-(2-chloropyridin-5-yl)-7-azabicyclo[2.2.1]heptane core .
  • Key Step : Lithiation at −78°C ensures regioselective pyridine coupling without racemization .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods support its structural optimization?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity in amidation reactions (e.g., bicyclo[2.2.1] vs. bicyclo[2.2.2] systems) .
  • Docking Studies : Model interactions with biological targets (e.g., DPP-4 active site) to guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.